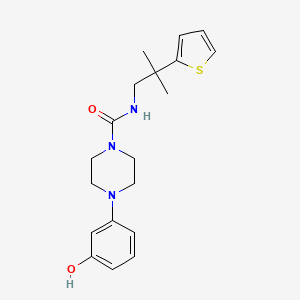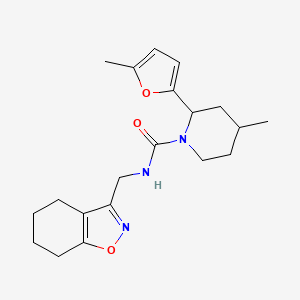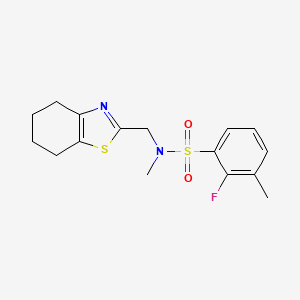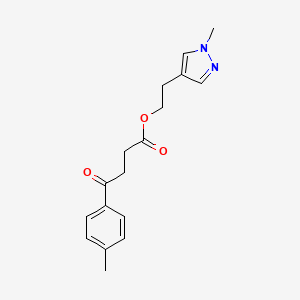![molecular formula C20H31N3O3 B6967123 1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B6967123.png)
1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a tert-butylphenoxy group and a methyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to introduce the phenoxyethyl group. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including precise temperature control, efficient mixing, and advanced purification techniques to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine or phenoxy derivatives .
Aplicaciones Científicas De Investigación
1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mecanismo De Acción
The mechanism of action of 1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-tert-butylphenoxy)-1-methyl-ethyl)-3,3-diphenyl-1-propanamine 2-butenedioate: This compound shares the tert-butylphenoxy group but differs in its overall structure and functional groups.
Ethyl (4-tert-butylphenoxy)acetate: Another compound with the tert-butylphenoxy moiety, used in different chemical contexts.
Uniqueness
1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide is unique due to its specific combination of functional groups and structural features.
Propiedades
IUPAC Name |
1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-20(2,3)16-7-9-17(10-8-16)26-13-11-22-19(25)23-12-5-6-15(14-23)18(24)21-4/h7-10,15H,5-6,11-14H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAYSLFIONCSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)N2CCCC(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[1-(2-methyl-4-propan-2-ylpyrimidine-5-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B6967047.png)

![N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2-chlorobenzamide](/img/structure/B6967054.png)
![N-[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6967062.png)

![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B6967067.png)
![4-[3-(2,3-dihydro-1H-inden-5-ylamino)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6967076.png)

![2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B6967087.png)
![5-[[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6967089.png)

![2-(1-Methylpyrazol-4-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6967115.png)
![4-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-N-methylmorpholine-2,4-dicarboxamide](/img/structure/B6967117.png)
![[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(4-methyl-3-methylsulfonylphenyl)methanone](/img/structure/B6967133.png)
